

A Comprehensive Technical Guide to N-Boc-trans-4-hydroxy-D-proline

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Compound of Interest

Compound Name:	<i>N-Boc-4-hydroxy-D-proline, trans-</i>
CAS No.:	147266-92-0
Cat. No.:	B142493

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of N-Boc-trans-4-hydroxy-D-proline, a critical chiral building block in modern pharmaceutical development and peptide synthesis. This document outlines its chemical properties, provides a list of common synonyms, and details experimental protocols for its synthesis and application.

Chemical Identity and Synonyms

N-Boc-trans-4-hydroxy-D-proline is a derivative of the non-essential amino acid D-proline, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in peptide chemistry, allowing for sequential and controlled peptide chain elongation. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

Synonym	Source
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid	[1][2][3]
Boc-trans-4-Hydroxy-D-proline	[1][4]
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid	[1]
(4S)-1-(tert-butoxycarbonyl)-4-hydroxy-D-proline	[1]
N-Boc-4-hydroxy-D-proline, trans-	[1]
(2R,4S)-N-ALPHA-T-BUTOXYCARBONYL-4-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID	[2]
(2S,4R)-1-Boc-4-hydroxyproline	[4]

Physicochemical Properties

A summary of the key quantitative data for N-Boc-trans-4-hydroxy-D-proline is presented in the table below, compiled from various chemical suppliers and databases. These properties are essential for experimental design, safety considerations, and analytical characterization.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₇ NO ₅	[3][5]
Molecular Weight	231.25 g/mol	[5]
Appearance	White to off-white solid/powder	[2][3]
Melting Point	119-125 °C	
Purity	≥97%	[3]
Optical Activity	[α] _D +70° (c = 0.617 g/mL in methanol)	
Solubility	Soluble in organic solvents such as dichloromethane, ethanol, and methanol.	[2]
Storage Temperature	0-8 °C	
CAS Number	147266-92-0	[2][5]

Synthesis and Experimental Protocols

N-Boc-trans-4-hydroxy-D-proline is typically synthesized from trans-4-hydroxy-D-proline through the protection of the amino group with a Boc anhydride. The following section details a general experimental protocol for its synthesis and its subsequent use in solid-phase peptide synthesis (SPPS).

Synthesis of N-Boc-trans-4-hydroxy-D-proline

A common method for the preparation of N-Boc-trans-4-hydroxy-D-proline involves the reaction of trans-4-hydroxy-D-proline with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

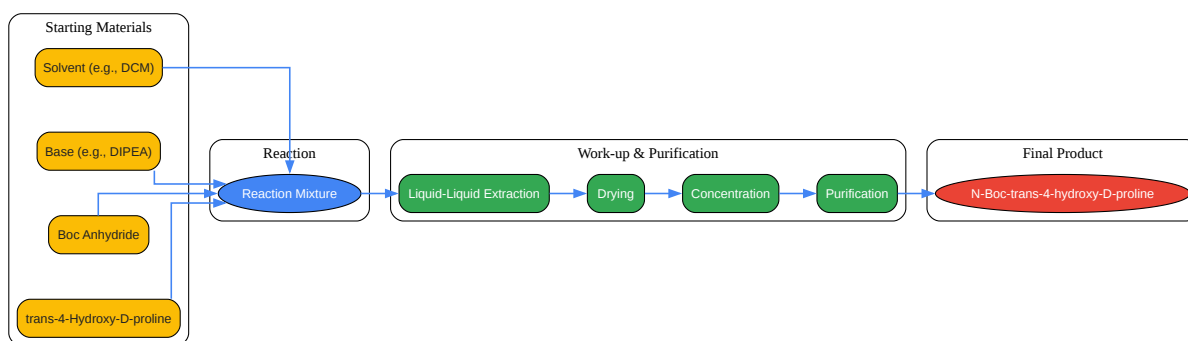
Materials:

- trans-4-Hydroxy-D-proline
- Di-tert-butyl dicarbonate (Boc)₂O

- Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA) or other suitable base
- Water
- Anhydrous sodium sulfate
- Reaction flask, magnetic stirrer, and other standard laboratory glassware

Protocol:

- Dissolve trans-4-hydroxy-D-proline in a mixture of dichloromethane and water.
- Cool the solution in an ice bath and add DIPEA to adjust the pH to approximately 9-10.
- Slowly add a solution of Boc anhydride in DCM to the reaction mixture while stirring vigorously.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, perform a work-up by separating the organic layer.
- Wash the organic layer with a mild acidic solution (e.g., 1 M HCl) and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography to yield pure N-Boc-trans-4-hydroxy-D-proline.



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Caption: General workflow for the synthesis of N-Boc-trans-4-hydroxy-D-proline.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-trans-4-hydroxy-D-proline is a valuable building block in SPPS. The following protocol outlines the key steps for incorporating this amino acid into a growing peptide chain using the Boc strategy.

Materials:

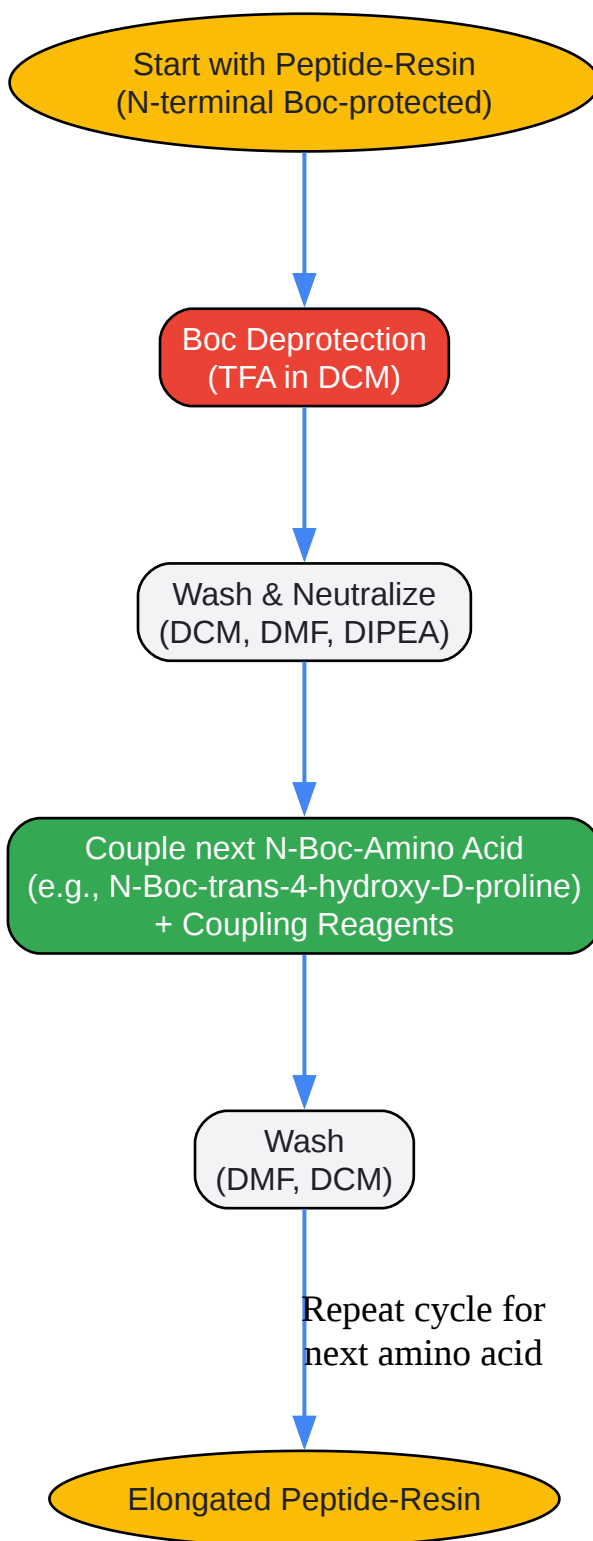
- N-Boc-trans-4-hydroxy-D-proline
- Peptide synthesis resin (e.g., Merrifield resin)
- Dichloromethane (DCM)

- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIPEA)
- Coupling reagents (e.g., HBTU, HATU)
- N,N-Dimethylformamide (DMF)
- Kaiser test reagents (for monitoring coupling)

Protocol:

- Resin Swelling: Swell the resin in DCM in the reaction vessel for 15-30 minutes.
- Boc Deprotection:
 - Wash the resin with DCM.
 - Treat the resin with a solution of TFA in DCM (typically 25-50%) for 1-2 minutes (pre-wash).
 - Add fresh deprotection solution and agitate for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid of the peptide-resin.
 - Wash the resin thoroughly with DCM and then DMF to remove residual TFA.
- Neutralization: Neutralize the resin with a solution of DIPEA in DMF (typically 5-10%) to prepare the free amine for coupling. Wash again with DMF.
- Amino Acid Coupling:
 - Activate the carboxylic acid of N-Boc-trans-4-hydroxy-D-proline with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours.

- Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines.
- Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.



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Caption: The iterative cycle of Boc-based solid-phase peptide synthesis (SPPS).

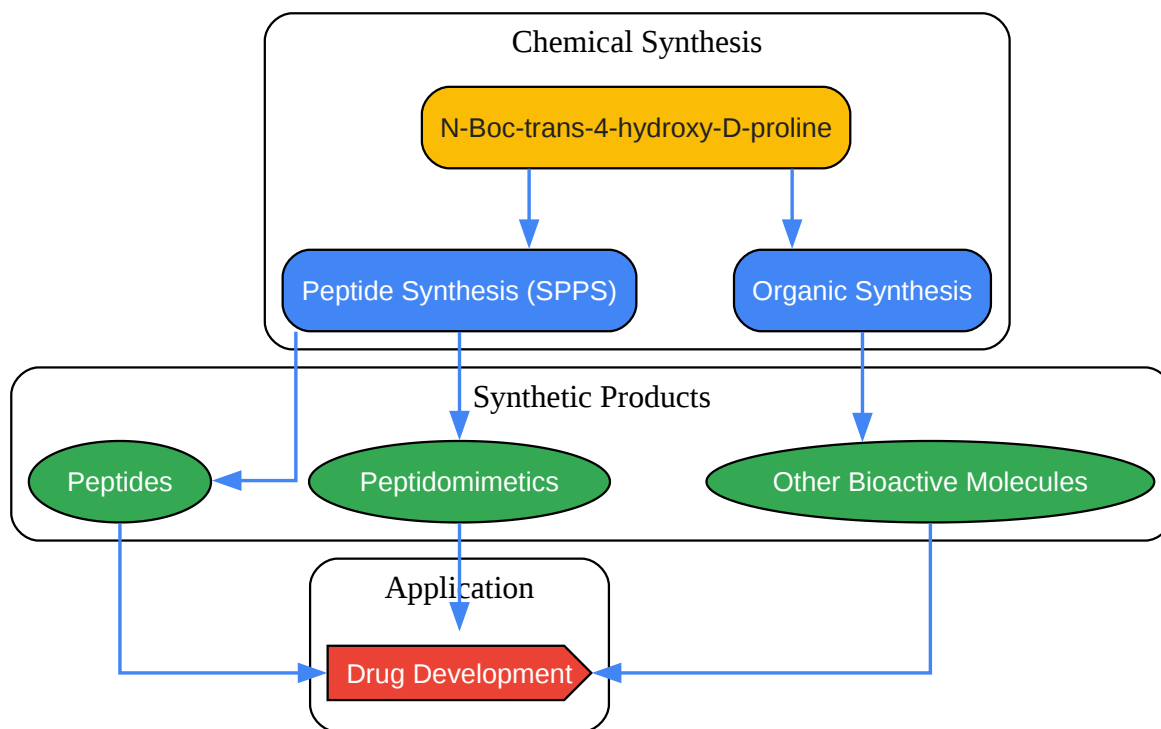
Role in Drug Development and Biological Systems

N-Boc-trans-4-hydroxy-D-proline serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.[4] Its rigid pyrrolidine ring and the hydroxyl group provide conformational constraints and a site for further functionalization, which are desirable features in drug design.

While N-Boc-trans-4-hydroxy-D-proline itself is not directly involved in signaling pathways, the unprotected form, hydroxyproline, is a key component of collagen. The hydroxylation of proline residues is a critical post-translational modification in collagen synthesis, catalyzed by prolyl hydroxylases. This modification is essential for the stability of the collagen triple helix.[6]

The Boc-protected derivative is instrumental in the laboratory synthesis of peptides and peptidomimetics that can interact with various biological targets. For instance, derivatives of hydroxyproline are incorporated into synthetic peptides to enhance their stability, binding affinity, and pharmacokinetic properties. A notable example is the use of a derivative of Boc-trans-4-hydroxy-L-proline in the synthesis of the antiviral drug nirmatrelvir.[7]

The synthesis of complex molecules like nirmatrelvir highlights the importance of chiral building blocks like N-Boc-trans-4-hydroxy-D-proline in constructing stereochemically defined and biologically active compounds.



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Caption: Logical flow from N-Boc-trans-4-hydroxy-D-proline to drug development.

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